alpha-NAD(+)

描述

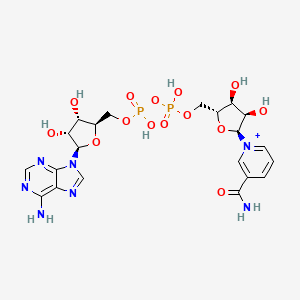

Structure

3D Structure

属性

分子式 |

C21H28N7O14P2+ |

|---|---|

分子量 |

664.4 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

InChI 键 |

BAWFJGJZGIEFAR-OPDHFMQKSA-O |

手性 SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

规范 SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |

产品来源 |

United States |

Historical Perspectives on Nicotinamide Adenine Dinucleotide Nad + Discovery and Early Research

The journey to understanding NAD+ began in the early 20th century. In 1906, British biochemists Sir Arthur Harden and William John Young first discovered a factor in yeast extract that significantly enhanced the rate of alcoholic fermentation. mojohydration.comnih.govbiocrates.comdenversportsrecovery.comaboutnad.comcodeage.com They named this heat-stable substance "coferment." biocrates.comdenversportsrecovery.com For their work on fermentation and fermentative enzymes, Harden shared the 1929 Nobel Prize in Chemistry with Hans von Euler-Chelpin. biocrates.comaboutnad.comxtend-life.com

Following its initial discovery, Hans von Euler-Chelpin continued this research and was the first to purify and provide early information about the chemical structure of what he termed "cozymase." biocrates.comxtend-life.com The 1930s brought further significant advancements. Otto Heinrich Warburg, a German biochemist, demonstrated the function of this nucleotide coenzyme in hydride transfer and identified the nicotinamide (B372718) portion as the site of redox reactions. wikipedia.orgbiocrates.comaboutnad.com This work was crucial in understanding NAD+'s role in metabolic reactions. biocrates.com

The chemical structure was further elucidated when Conrad Elvehjem identified nicotinamide as a component of NAD+ in 1938, linking it to vitamin B3 (niacin). wikipedia.orgdenversportsrecovery.comaboutnad.com Later, in the 1940s and 1950s, researchers like Arthur Kornberg discovered the enzymes responsible for NAD biosynthesis. denversportsrecovery.comaboutnad.comxtend-life.com These foundational discoveries paved the way for a deeper understanding of NAD+'s central role in biochemistry and the eventual characterization of its different isomeric forms.

Structural Biochemistry and Conformational Analysis of α Nad +

Competitive Inhibition

The structural analogy between α-NAD+ and β-NAD+ is the foundation for the hypothesis of competitive inhibition. medchemexpress.com If α-NAD+ can bind to the active site of an NAD+-dependent enzyme but fails to facilitate the catalytic reaction, it can act as a competitive inhibitor, blocking the binding of the functional β-NAD+ and thereby modulating the enzyme's activity.

Research has provided evidence supporting this role. Studies on formaldehyde (B43269) dehydrogenase from Candida boidinii have shown that α-NAD+ acts as a competitive inhibitor with respect to β-NAD+. capes.gov.br Similarly, in rat liver microsomes, α-NAD+ was found to inhibit the α-NADH-dichlorophenolindophenol (DCPIP) reductase reaction. nih.gov These findings suggest that α-NAD+ can indeed occupy the NAD+-binding site on certain enzymes, preventing the productive binding of β-NAD+.

The table below summarizes findings from a study on formaldehyde dehydrogenase, illustrating the inhibitory effect of α-NAD+.

| Inhibitor | Substrate Varied | Inhibition Pattern |

| α-NAD+ | β-NAD+ | Competitive |

| α-NAD+ | Glutathione | Non-competitive |

| α-NAD+ | Adduct | Non-competitive |

| Data derived from studies on formaldehyde dehydrogenase. capes.gov.br |

This competitive inhibition mechanism offers a potential regulatory role for α-NAD+. By competing with β-NAD+, it could fine-tune the activity of specific metabolic pathways, although the physiological relevance and extent of this regulation are yet to be fully elucidated.

Conclusion

Cellular and Molecular Functions of Nad + Isomers: Focus on Comparative Biology

Comparative Analysis of Intracellular Pools and Compartmentalization of NAD(+) Isomers

The intracellular concentration and subcellular distribution of NAD(+) are tightly regulated, reflecting its critical roles in cellular function. The vast majority of cellular NAD exists as the β-anomer.

β-NAD(+) Pools and Compartmentalization:

The total intracellular concentration of β-NAD(+) and its reduced form, NADH, in mammalian cells is estimated to be in the range of 0.2 to 0.5 mM. nih.gov In rat liver, the total amount of β-NAD(+) and NADH is approximately 1 µmole per gram of wet weight. wikipedia.org These pools are not uniformly distributed throughout the cell but are compartmentalized within the mitochondria, nucleus, and cytoplasm, with distinct ratios of the oxidized (NAD+) to the reduced (NADH) form in each compartment. ahajournals.org

The mitochondria contain the largest proportion of the cell's total β-NAD(+) pool, accounting for 40% to 70%. wikipedia.orgembopress.org This is primarily due to the high demand for β-NAD(+) as an electron acceptor in the tricarboxylic acid (TCA) cycle and for oxidative phosphorylation. wikipedia.orgahajournals.org The NAD+/NADH ratio in the mitochondria is relatively low, favoring its role in catabolic reactions.

In the cytoplasm and nucleus, the β-NAD+/NADH ratio is significantly higher, estimated to be around 700:1 in healthy mammalian tissues. wikipedia.org This high ratio is crucial for β-NAD(+)'s role as a substrate for various signaling enzymes. wikipedia.org The transport of β-NAD(+) across the mitochondrial membrane is facilitated by specific transport proteins, as the molecule itself cannot freely diffuse. wikipedia.org

α-NAD(+) Pools and Compartmentalization:

In stark contrast to its β-isomer, there is a significant lack of data regarding the intracellular concentration and compartmentalization of α-NAD(+). Standard methods for measuring NAD(+) levels in cells and tissues, such as high-performance liquid chromatography (HPLC), are optimized for the detection of β-NAD(+) and its metabolites. nih.govmdpi.com The absence of established, distinct physiological roles for α-NAD(+) in mainstream metabolic and signaling pathways has resulted in limited investigation into its cellular abundance.

It is presumed that the intracellular concentration of α-NAD(+) is negligible compared to β-NAD(+). The enzymatic machinery for NAD(+) biosynthesis is highly stereospecific, primarily producing the β-anomer. oup.com While non-enzymatic conversion between the anomers (mutarotation) can occur, the equilibrium in aqueous solution heavily favors the β-form. Any α-NAD(+) that may form is likely subject to degradation or enzymatic conversion.

| Isomer | Typical Intracellular Concentration (Mammalian Cells) | Primary Subcellular Locations | Key Features of Compartmentalization |

| β-NAD(+) | 0.2 - 0.5 mM (total NAD pool) nih.gov | Mitochondria, Nucleus, Cytoplasm ahajournals.org | High concentration in mitochondria (40-70% of total) wikipedia.orgembopress.org; High NAD+/NADH ratio in nucleus/cytoplasm wikipedia.org |

| α-NAD(+) | Not well-documented; presumed to be very low. | Not well-documented. | No specific transport or accumulation mechanisms identified. |

Influence of NAD(+) Isomers on Cellular Processes

The profound difference in the biological roles of α-NAD(+) and β-NAD(+) becomes evident when examining their influence on fundamental cellular processes.

Redox Homeostasis and Bioenergetic States (primarily β-NAD(+) role)

Redox homeostasis, the balance between oxidizing and reducing equivalents, is paramount for cellular function and survival. The β-NAD(+)/NADH redox couple is a cornerstone of cellular metabolism and energy production.

Role of β-NAD(+):

As a coenzyme, β-NAD(+) is a critical electron carrier in a multitude of redox reactions. wikipedia.orgnih.gov It functions as an oxidizing agent, accepting electrons and a proton to become NADH. nih.gov This process is central to catabolic pathways such as glycolysis, the citric acid cycle, and fatty acid oxidation, where energy is extracted from nutrients. wikipedia.orgnih.gov The resulting NADH then donates these electrons to the electron transport chain in the mitochondria, driving the synthesis of ATP through oxidative phosphorylation. wikipedia.orgahajournals.org The ratio of β-NAD(+) to NADH is a key indicator of the cell's redox state and energy status, influencing the flux through various metabolic pathways. wikipedia.orgnih.gov

Role of α-NAD(+):

The vast majority of dehydrogenases, the enzymes that catalyze redox reactions using NAD, are highly stereospecific for β-NAD(+). medchemexpress.eu This specificity is determined by the three-dimensional structure of the enzyme's binding pocket. As such, α-NAD(+) does not serve as a general electron carrier in cellular respiration in the way that β-NAD(+) does.

However, some specific roles have been identified. Notably, the flavoprotein renalase has been identified as an α-NAD(P)H oxidase/anomerase. nih.gov This enzyme catalyzes the oxidation of the α-anomers of NADH and NADPH, with the reduced flavin cofactor then reacting with oxygen to produce hydrogen peroxide. nih.gov The product of this reaction is the β-form of the nicotinamide (B372718) dinucleotide. nih.gov This suggests a potential, albeit specialized, role for α-NAD(+) and its reduced form in certain physiological contexts, possibly in clearing the α-anomer. nih.gov Furthermore, α-NAD(+) has been described as a cofactor in mitochondrial oxidation-reduction reactions, although its specific contribution in the presence of the much more abundant β-anomer is not fully elucidated. medchemexpress.eumedchemexpress.com

| Process | Role of β-NAD(+) | Role of α-NAD(+) |

| Electron Transport | Acts as the primary electron acceptor in catabolic pathways (glycolysis, TCA cycle) to form NADH. wikipedia.orgnih.gov | Not a general electron acceptor for dehydrogenases due to enzyme stereospecificity. medchemexpress.eu |

| Oxidative Phosphorylation | NADH produced from β-NAD(+) is the primary electron donor to the electron transport chain for ATP synthesis. wikipedia.orgahajournals.org | No direct role established. |

| Redox State Indicator | The β-NAD+/NADH ratio is a critical indicator of cellular redox and energy status. wikipedia.orgnih.gov | Not considered a significant indicator of the overall cellular redox state. |

| Specific Redox Reactions | Coenzyme for hundreds of dehydrogenases. wikipedia.orgnih.gov | Can act as a substrate for renalase (as α-NAD(P)H). nih.gov May have a role as a cofactor in some mitochondrial reactions. medchemexpress.eumedchemexpress.com |

Non-Redox Signaling Functions (primarily β-NAD(+) role)

Beyond its role in redox metabolism, β-NAD(+) is a crucial substrate for several families of enzymes that mediate cellular signaling events. These non-redox functions often involve the cleavage of β-NAD(+) and the transfer of its ADP-ribose moiety.

The maintenance of genomic integrity is essential for cell survival and the prevention of diseases like cancer. β-NAD(+) is a key player in the DNA damage response.

Role of β-NAD(+):

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, are a family of enzymes that are activated by DNA damage. uniprot.orguniprot.org Upon activation, PARP1 uses β-NAD(+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins at the site of the DNA lesion. researchgate.net This PARylation serves as a scaffold to recruit other DNA repair factors. researchgate.net The activity of PARPs can lead to significant consumption of cellular β-NAD(+) pools. pnas.org

Sirtuins, another class of NAD(+)-dependent enzymes, are also involved in DNA repair. termedia.pl For example, SIRT1 and SIRT6 are recruited to sites of DNA damage and, through their deacetylase activity which requires β-NAD(+), they help to orchestrate the repair process. pnas.org

Role of α-NAD(+):

There is no evidence to suggest that α-NAD(+) can substitute for β-NAD(+) as a substrate for PARPs or sirtuins in their canonical DNA repair functions. The enzymatic active sites of these proteins are highly specific for the β-anomer. uniprot.orgbiorxiv.org Therefore, α-NAD(+) is not considered to play a direct role in the PARP- or sirtuin-mediated DNA damage response. It is possible that α-NAD(+) could act as a competitive inhibitor of these enzymes, although this has not been extensively studied.

| DNA Repair Enzyme Family | Substrate Specificity | Role of β-NAD(+) | Role of α-NAD(+) |

| Poly(ADP-ribose) Polymerases (PARPs) | Highly specific for β-NAD(+) uniprot.orguniprot.org | Substrate for the synthesis of poly(ADP-ribose) to signal DNA damage and recruit repair machinery. researchgate.net | Not a substrate; no direct role in PARP-mediated DNA repair established. |

| Sirtuins (e.g., SIRT1, SIRT6) | Highly specific for β-NAD(+) termedia.pl | Co-substrate for deacetylase activity, which is involved in chromatin remodeling at DNA damage sites and recruitment of repair proteins. pnas.org | Not a substrate; no direct role in sirtuin-mediated DNA repair established. |

The dynamic structure of chromatin plays a critical role in regulating gene expression. β-NAD(+) influences chromatin structure through the activity of sirtuins.

Role of β-NAD(+):

Sirtuins are a class of NAD(+)-dependent histone deacetylases. termedia.pl They remove acetyl groups from lysine (B10760008) residues on histone tails, which generally leads to a more condensed chromatin structure and transcriptional repression. researchgate.netelifesciences.org This process requires the cleavage of β-NAD(+) into nicotinamide and O-acetyl-ADP-ribose. nih.gov By linking the cellular energy state (via the NAD+/NADH ratio) to histone modifications, sirtuins act as metabolic sensors that regulate gene expression in response to nutrient availability and stress. wikipedia.org PARP-1 can also modulate chromatin structure through its NAD(+)-dependent automodification. researchgate.netelifesciences.org

Role of α-NAD(+):

Similar to their role in DNA repair, sirtuins and PARPs exhibit strict stereospecificity for β-NAD(+) in their chromatin-modifying activities. termedia.plbiorxiv.org There is no scientific literature to support a role for α-NAD(+) as a substrate for these enzymes in the context of epigenetic regulation. Consequently, α-NAD(+) is not believed to be directly involved in the NAD(+)-dependent modulation of chromatin structure and gene expression.

The metabolic state of immune cells is intricately linked to their function. β-NAD(+) is emerging as a key regulator of immune cell activation and inflammatory responses.

Role of β-NAD(+):

β-NAD(+) metabolism is critical for the function of various immune cells, including macrophages and T cells. sigmaaldrich.comnih.gov The activation and differentiation of these cells often involve significant metabolic reprogramming, which impacts the cellular β-NAD(+) pool. Furthermore, several NAD(+)-consuming enzymes play direct roles in immunity. For example, the ectoenzyme CD38 uses β-NAD(+) to generate second messengers like cyclic ADP-ribose, which regulates calcium signaling in lymphocytes. fiveable.me Sirtuins, through their β-NAD(+)-dependent deacetylase activity, can modulate inflammatory signaling pathways, such as by inhibiting the transcription factor NF-κB. wikipedia.org Extracellular β-NAD(+) itself can also act as a signaling molecule to modulate immune responses. frontiersin.org

Role of α-NAD(+):

The enzymes central to NAD(+)-mediated immune modulation, such as CD38 and sirtuins, are specific for the β-anomer of NAD(+). taylorandfrancis.com CD38, for instance, catalyzes the hydrolysis of β-NAD(+) but not α-NAD(+). taylorandfrancis.com Therefore, α-NAD(+) is not thought to be a direct participant in these established pathways of immune regulation. Any potential influence of α-NAD(+) on the immune system would likely be indirect, perhaps through the modulation of enzymes that can utilize it, such as renalase, or through as-yet-undiscovered mechanisms.

Calcium Homeostasis and Cyclic ADP-Ribose Production

Calcium (Ca2+) is a versatile second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression. mdpi.comwfsahq.org The precise regulation of intracellular calcium concentrations is therefore critical for cellular function. mdpi.comfrontiersin.org One of the key signaling molecules involved in mobilizing intracellular calcium stores is cyclic ADP-ribose (cADPR). ebi.ac.ukuniprot.org

cADPR is synthesized from β-NAD+ by the enzymatic activity of ADP-ribosyl cyclases, such as CD38. nih.govebi.ac.ukacs.org This process involves the cleavage of the nicotinamide group from β-NAD+ and the subsequent cyclization of the remaining ADP-ribose moiety. pnas.org The resulting cADPR molecule then binds to and activates ryanodine (B192298) receptors on the endoplasmic reticulum, triggering the release of Ca2+ into the cytoplasm. frontiersin.org

Research into the role of NAD+ isomers in this pathway has revealed a stark difference in the activity of α-NAD+ compared to its β-anomer. While extracellular β-NAD+ has been implicated in the regulation of intracellular calcium levels, studies have shown that extracellular α-NAD+ can also trigger an increase in intracellular cADPR and subsequent calcium mobilization in human granulocytes. nih.gov Interestingly, this effect is not due to the direct conversion of α-NAD+ into a functional cADPR analog. Instead, the interaction of extracellular α-NAD+ with the cell surface appears to stimulate the intracellular ADP-ribosyl cyclase activity, which then utilizes the endogenous pool of β-NAD+ to produce cADPR. nih.gov

Table 1: Comparative Effects of NAD+ Isomers on Cyclic ADP-Ribose (cADPR) Production and Calcium Mobilization

| Feature | β-NAD+ | α-NAD+ |

| Substrate for cADPR Synthesis | Yes | No (indirectly stimulates synthesis from β-NAD+) |

| Direct Precursor to cADPR | Yes | No |

| Effect on Intracellular Ca2+ | Precursor to cADPR, which mobilizes Ca2+ | Extracellular application can lead to Ca2+ mobilization |

| Mechanism of Action | Enzymatically converted to cADPR by ADP-ribosyl cyclases | Stimulates intracellular ADP-ribosyl cyclase activity |

Investigating Specific Cellular Roles or Absence Thereof for α-NAD(+)

Despite the observation of its indirect effect on calcium signaling in specific cell types, the broader physiological significance of α-NAD+ appears to be minimal. The vast majority of NAD+-dependent enzymes, which are crucial for metabolism and cellular regulation, exhibit a high degree of stereospecificity for the β-anomer of NAD+. wikipedia.org This specificity is a result of the precise three-dimensional structure of the enzyme's active site, which has evolved to bind and correctly orient β-NAD+ for catalysis.

Enzymes involved in major metabolic pathways, such as dehydrogenases in glycolysis and the citric acid cycle, exclusively utilize β-NAD+ as their coenzyme for redox reactions. oup.com Similarly, the non-redox NAD+-consuming enzymes like sirtuins and PARPs are also highly specific for β-NAD+. nih.gov

The lack of a defined, direct role for α-NAD+ in core cellular processes suggests that it is largely a biologically inactive isomer. Its inability to serve as a substrate for most NAD+-dependent enzymes prevents it from participating in the central metabolic and signaling pathways that are fundamental to cellular life. The observed effect on calcium homeostasis in granulocytes appears to be a rare exception rather than a widespread physiological function. nih.gov Further research is needed to determine if this phenomenon occurs in other cell types and to fully elucidate the underlying molecular mechanism.

Table 2: Comparison of α-NAD+ and β-NAD+ in Key Cellular Processes

| Cellular Process | Role of β-NAD+ | Role of α-NAD+ |

| Cellular Respiration | Essential coenzyme (electron carrier) | No known role |

| Glycolysis | Essential coenzyme for dehydrogenase enzymes | No known role |

| DNA Repair (via PARPs) | Substrate for Poly(ADP-ribose) Polymerases | Not a substrate |

| Gene Silencing (via Sirtuins) | Substrate for Sirtuins | Not a substrate |

| Second Messenger Production | Direct precursor to cADPR | Indirectly stimulates cADPR production from β-NAD+ in specific cells |

Research Methodologies and Analytical Approaches for Nad + Isomer Studies

Quantitative and Qualitative Analytical Techniques

A suite of powerful analytical tools is employed to investigate NAD(+) isomers, each offering unique advantages in terms of sensitivity, specificity, and the type of information provided.

High-Performance Liquid Chromatography (HPLC) for NAD(+) Species

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of NAD(+) and its related metabolites. nih.govresearchgate.net Its versatility allows for the use of different column chemistries and mobile phases to achieve optimal separation of these polar compounds. nih.gov

The development of robust HPLC methods is critical for accurately distinguishing between the α and β isomers of NAD(+). Due to their hydrophilic nature, traditional reversed-phase (RP) HPLC columns can struggle to provide adequate retention and separation. nih.gov To overcome this, hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful alternative, offering improved retention and separation of polar analytes like NAD(+) metabolites. nih.govnih.gov Ion-pairing agents can also be added to the mobile phase in RP-HPLC to enhance the retention of anionic species like NAD(+).

Method development often involves a systematic optimization of several parameters to achieve baseline separation of the isomers. This includes the selection of the appropriate stationary phase, the composition and pH of the mobile phase, and the column temperature. For instance, a method utilizing a reverse-phase C18 column might employ a phosphate (B84403) buffer system with a methanol (B129727) gradient to elute and separate NAD(+) from other related compounds. nih.gov The use of MS-compatible mobile phases, such as those containing ammonium (B1175870) acetate, is also common, particularly when HPLC is coupled with mass spectrometry. sielc.com

Table 1: HPLC Method Parameters for NAD(+) Analysis

| Parameter | Example Specification | Rationale |

| Column | Reverse-phase C18 or HILIC | C18 is a common choice, while HILIC provides better retention for polar compounds. nih.gov |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) nih.gov | Buffering the mobile phase helps to maintain consistent analyte ionization and retention times. |

| Mobile Phase B | 100% Methanol nih.gov | The organic modifier is used to create a gradient for eluting compounds of varying polarity. |

| Flow Rate | 1 mL/min nih.gov | Controls the speed at which the mobile phase and analytes pass through the column, affecting resolution. |

| Detection | UV at 260 nm sielc.com | NAD(+) has a strong absorbance at this wavelength, allowing for sensitive detection. |

This table is for illustrative purposes and specific conditions may vary based on the exact application and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In Vivo Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including NAD(+) isomers. libretexts.orgiosrjournals.org It provides detailed information about the chemical environment of each atom within a molecule, allowing for the definitive identification of the α and β anomeric forms. libretexts.org Techniques like 1H NMR and 13C NMR can distinguish between the isomers based on the distinct chemical shifts and coupling constants of the protons and carbons near the anomeric center. iosrjournals.org

Beyond structural confirmation, NMR can be used for in vivo detection of NAD(+) and its metabolites within intact cells and tissues. nih.gov This non-invasive technique allows for the real-time monitoring of metabolic fluxes and changes in NAD(+) levels in response to various stimuli. However, the relatively lower sensitivity of NMR compared to mass spectrometry can be a limitation for detecting low-abundance species. mdpi.com

Mass Spectrometry-Based Metabolomics for Isomer Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a dominant technology in metabolomics for its high sensitivity and specificity in identifying and quantifying a wide range of metabolites, including NAD(+) isomers. nih.govresearchgate.net This approach, often referred to as "NADomics," allows for the comprehensive profiling of the NAD(+) metabolome. nih.gov

LC-MS/MS (tandem mass spectrometry) further enhances specificity by fragmenting the parent ions and detecting the resulting product ions, creating a unique "fingerprint" for each molecule. nih.govnih.gov This is particularly useful for distinguishing between isomers that may have the same mass-to-charge ratio. Hydrophilic interaction liquid chromatography (HILIC) is frequently paired with MS for the analysis of the polar NAD(+) metabolome. nih.govnih.gov

Recent advancements in mass spectrometry imaging (MSI) have enabled the spatial mapping of NAD(+) and its metabolites within tissue sections, providing valuable insights into their distribution and localized metabolic roles. researchgate.net

Enzyme-Coupled Assays and Fluorometric Methods for Activity-Based Detection

Enzyme-coupled assays offer a functional approach to detect and quantify NAD(+) by harnessing the specificity of enzymes that utilize it as a cofactor. promega.com These assays typically involve a series of enzymatic reactions where the product of one reaction is the substrate for the next, ultimately leading to a measurable signal, such as a change in absorbance or fluorescence. acs.orgnih.gov

For example, a common coupled assay involves using a dehydrogenase that specifically requires β-NAD(+) to produce NADH. The resulting NADH can then be measured directly by its absorbance at 340 nm or used to drive another reaction that produces a colored or fluorescent product, thereby amplifying the signal. acs.org

Fluorometric methods often employ NAD(+) analogs, such as etheno-NAD+, which become fluorescent upon enzymatic conversion. nih.gov This provides a highly sensitive real-time measurement of NADase activity. nih.gov Bioluminescent assays have also been developed, where the amount of NAD(P)H produced is proportional to a light signal generated by a luciferase enzyme. promega.com These methods are particularly well-suited for high-throughput screening applications. nih.govpromega.com

In Vitro Enzymatic Assays for Substrate and Cofactor Specificity

In vitro enzymatic assays are fundamental for determining the specificity of enzymes for α-NAD(+) versus the canonical β-NAD(+). While most NAD-dependent enzymes exhibit a high degree of specificity for the β-isomer, studying the exceptions and the structural basis for this specificity is crucial. wikipedia.org

These assays typically involve incubating a purified enzyme with either α-NAD(+) or β-NAD(+) and measuring the rate of the catalyzed reaction. By comparing the kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate (kcat), for each isomer, researchers can quantify the enzyme's preference. acs.org For example, an enzyme with a significantly lower KM and higher kcat for β-NAD(+) would be considered highly specific for this isomer.

Computational design and directed evolution have been used to engineer enzymes with altered cofactor specificity, for instance, changing an enzyme's preference from NADP+ to NAD+ or even to non-canonical cofactors like nicotinamide (B372718) mononucleotide (NMN+). nih.gov The kinetic analysis of these engineered enzymes relies heavily on these in vitro assays to validate the switch in specificity. acs.orgnih.gov

Genetic and Molecular Biology Tools for Studying NAD(+) Metabolism (e.g., enzyme overexpression, knockdown, knockout models applied to study isomer effects)

Genetic and molecular biology tools are indispensable for dissecting the complex network of Nicotinamide Adenine Dinucleotide (NAD+) metabolism. These techniques allow researchers to manipulate the expression of specific genes, thereby altering the levels of enzymes that synthesize, consume, or interconvert NAD+ and its related metabolites. mdpi.com Such precise control is crucial for differentiating the distinct biological roles of NAD+ isomers, including the α- and β-anomers, and understanding the physiological consequences of their presence. Methodologies like enzyme overexpression, gene knockdown, and gene knockout provide powerful platforms to investigate the specific effects of isomers like alpha-NAD(+). patsnap.combiotechacademy.dk

Enzyme Overexpression

Enzyme overexpression involves introducing additional copies of a gene or placing it under a strong promoter to increase the production of the corresponding enzyme. oup.com This gain-of-function approach is used to study the impact of elevated enzyme activity on specific metabolic pathways. In the context of NAD+ metabolism, overexpressing key biosynthetic enzymes can significantly boost the intracellular NAD+ pool. ahajournals.org

For instance, studies have shown that transgenic overexpression of NAD+-generating enzymes has wide-ranging positive effects on metabolic health in preclinical models. ahajournals.org Overexpression of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, or NMN Adenylyltransferases (NMNATs) can restore cellular NAD+ levels. ahajournals.orgmdpi.com This strategy can be specifically applied to study isomer effects by overexpressing an enzyme suspected of interacting with or producing α-NAD(+). Observing a subsequent change in the ratio of α-NAD(+) to β-NAD(+) would provide strong evidence of the enzyme's function in isomer metabolism.

Table 1: Examples of Enzyme Overexpression in NAD(+) Metabolism Research

| Gene/Enzyme Overexpressed | Model Organism/System | Key Finding | Reference |

|---|---|---|---|

| NAMPT | Colorectal, Ovarian, Breast Cancer Cells | Increased NAD+ pool; associated with chemotherapeutic resistance. | mdpi.com |

| NADH Kinases (AN03, AN14, AN17) | Aspergillus niger | Significantly increased the intracellular NADPH pool and improved glucoamylase production. | oup.com |

| SIRT1 | Mice | Mimics positive glucose-responsive phenotypes. | univpm.it |

| NMNAT | In Vitro Cardiac Myocytes | Restores cellular NAD+ levels and prevents cell death under stress conditions. | ahajournals.org |

Gene Knockdown

Gene knockdown refers to techniques that reduce the expression of a specific gene, typically by targeting its messenger RNA (mRNA) for degradation or preventing its translation into protein. news-medical.net RNA interference (RNAi), using small interfering RNA (siRNA) or short hairpin RNA (shRNA), is a common method for achieving transient gene knockdown. licorbio.com This approach is particularly valuable when complete gene deletion (knockout) would be lethal to the organism or cell, allowing for the study of reduced gene function. patsnap.com

In NAD+ isomer research, knockdown strategies can be used to probe the function of enzymes involved in isomer balance. For example, if a specific hydrolase or epimerase is responsible for clearing α-NAD(+) from the cell, knocking down its gene would be expected to increase intracellular α-NAD(+) concentrations. This would enable researchers to systematically study the downstream cellular and physiological effects of elevated α-NAD(+) levels. Quantitative Western blotting and In-Cell Western™ Assays are often used to confirm the reduction in protein levels following a knockdown experiment. licorbio.com

Gene Knockout

Gene knockout is a genetic technique that completely inactivates or deletes a specific gene, resulting in a total loss of function. biotechacademy.dk This is often achieved using methods like CRISPR-Cas9 or homologous recombination. patsnap.com Knockout models, particularly in mice, are considered a gold standard for definitively establishing the biological role of a gene. news-medical.netnih.gov

Table 2: Research Findings from Gene Knockout Models in NAD(+) Metabolism

| Gene Knockout | Model Organism | Phenotypic Effect/Key Finding | Reference |

|---|---|---|---|

| CD38 | Mice | Increased NAD+ levels, enhanced SIRT1 activity, resistance to diet-induced obesity. | univpm.it |

| PARP1 | Mice | Protects against diet-induced metabolic complications via increased SIRT1 activity. | univpm.it |

| Nacc1 | Mice | Significant decrease in body weight compared to wild-type mice. | nih.gov |

| NAMPT | Cancer Cell Lines | Sensitized cancer cells to increased reactive oxygen species (ROS) and cell death. | mdpi.com |

Table 3: Comparison of Genetic Tools for Studying NAD(+) Isomer Metabolism

| Feature | Enzyme Overexpression | Gene Knockdown (RNAi) | Gene Knockout (e.g., CRISPR) |

|---|---|---|---|

| Effect on Gene | Increases gene product (Gain-of-function). | Reduces gene expression transiently or stably (Partial loss-of-function). patsnap.com | Permanently inactivates/deletes the gene (Complete loss-of-function). patsnap.comnews-medical.net |

| Primary Application | Studying the effects of elevated enzyme activity. | Investigating genes where a complete knockout is lethal or when studying dose-dependent effects. patsnap.com | Definitive determination of gene function. biotechacademy.dk |

| Advantage | Can enhance a specific metabolic flux. | Tunable and often reversible, allowing for controlled study over specific timeframes. patsnap.com | Provides unambiguous loss-of-function data. |

| Limitation | Potential for non-physiological levels of protein, leading to off-target effects. | Incomplete silencing, potential for off-target effects. | Can be lethal if the gene is essential; potential for genetic compensation by other genes. |

| Relevance to α-NAD(+) | Test if a suspected enzyme increases α-NAD(+) production. | Lower the expression of a putative α-NAD(+) degrading enzyme to study the effects of its accumulation. | Conclusively identify the enzymes responsible for α-NAD(+) synthesis or clearance. |

Evolutionary and Comparative Biochemical Perspectives on Nad + Isomers

Evolutionary Conservation of Canonical β-NAD(+) Metabolism Across Domains of Life

The central role of β-NAD(+) in cellular metabolism is deeply conserved across the three domains of life: Archaea, Bacteria, and Eukarya. β-NAD(+) functions primarily as a coenzyme in redox reactions, accepting and donating electrons in processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation, which are fundamental for energy production wikipedia.orgnih.govdriphydration.com. This function is mediated by the interconversion between its oxidized form (NAD(+)) and reduced form (NADH) wikipedia.orgdriphydration.com.

Beyond its redox role, β-NAD(+) also serves as a substrate for a variety of enzymes involved in crucial cellular signaling and regulatory processes. These include sirtuins, poly(ADP-ribose) polymerases (PARPs), and cyclic ADP-ribose synthases embopress.orgnih.govmdpi.comahajournals.org. These enzymes utilize β-NAD(+) in reactions such as protein deacetylation, ADP-ribosylation, and the synthesis of second messengers, linking the cell's metabolic state to transcriptional regulation, DNA repair, and other vital functions nih.govmdpi.com.

The pathways for β-NAD(+) biosynthesis are also largely conserved, involving both de novo synthesis from amino acids (tryptophan or aspartic acid) and salvage pathways that recycle nicotinamide-containing precursors wikipedia.orgnih.govasm.org. The widespread presence and conserved functions of β-NAD(+) and its metabolic enzymes underscore its fundamental importance established early in the history of life nih.govtandfonline.comnsf.govphilarchive.org.

Hypothesized Evolutionary Origins and Persistence of α-NAD(+)

While β-NAD(+) is the functionally dominant isomer, the evolutionary origins and persistence of α-NAD(+) are less well-understood. The difference between α-NAD(+) and β-NAD(+) lies in the stereochemistry at the anomeric carbon of the nicotinamide (B372718) riboside moiety. In β-NAD(+), the glycosidic bond is in the beta configuration, whereas in α-NAD(+), it is in the alpha configuration.

The prevalence of the beta configuration in nucleotides and nucleic acids suggests that β-NAD(+) likely represents the ancestral form, integrated into early metabolic networks. The presence of α-NAD(+) could potentially arise from non-enzymatic reactions or through the activity of enzymes with broader specificity that might inadvertently produce the alpha anomer. Alternatively, specific enzymatic mechanisms might exist for the synthesis or interconversion of NAD(+) isomers, although these are not as extensively characterized as the beta-NAD(+) metabolic pathways.

The persistence of α-NAD(+) in biological systems, even at lower concentrations compared to β-NAD(+), raises questions about whether it has specific, albeit perhaps less prominent, biological roles or if it is primarily a metabolic byproduct. Research into the enzymes that interact with α-NAD(+) and its distribution in different cellular compartments and organisms could provide insights into its evolutionary trajectory and whether its presence confers any selective advantage or is simply tolerated.

Some studies on related cyclic ADP-ribose isomers, which are derived from NAD(+), have shown that different enzymatic activities can produce isomers with distinct glycosidic linkages, such as 2'cADPR and 3'cADPR uq.edu.aupnas.org. This demonstrates that enzymatic mechanisms can influence the stereochemistry of NAD(+) derivatives, potentially offering a parallel for how α-NAD(+) might arise or be metabolized.

Comparative Studies of NAD(+) Isomer Distribution and Metabolism in Different Organisms

Comparative biochemical studies across different organisms can provide valuable clues about the distribution and potential roles of NAD(+) isomers. While β-NAD(+) is universally present and central to metabolism, the relative abundance of α-NAD(+) and the enzymatic machinery associated with its metabolism may vary between species and even between different cell types or organelles within an organism.

Investigating the levels of α-NAD(+) in various organisms, from bacteria and archaea to diverse eukaryotes, could reveal patterns that correlate with specific evolutionary lineages or metabolic adaptations. Differences in the enzymes involved in NAD(+) synthesis, degradation, and utilization across species might also shed light on how the balance between alpha and beta isomers is maintained and whether specific enzymes handle α-NAD(+).

For instance, variations in the specificity of NAD(+) kinases (NADKs), which phosphorylate NAD(+) to NADP(+), or NADase enzymes that cleave NAD(+), could influence the fate of α-NAD(+) ahajournals.orgnih.gov. Comparative genomic and proteomic analyses could identify enzymes that are unique to organisms or tissues where α-NAD(+) is detected at notable levels, potentially pointing to specific metabolic pathways or functions associated with this isomer.

Although detailed comparative data specifically on α-NAD(+) distribution and metabolism across a wide range of organisms is limited in the provided search results, the extensive research on the conserved nature of β-NAD(+) metabolism asm.orgnih.govnsf.gov provides a baseline against which to compare findings related to the alpha isomer. Future comparative studies focusing explicitly on quantifying α-NAD(+) levels and characterizing the enzymes that interact with it in diverse biological systems are crucial for understanding its evolutionary significance and biochemical fate.

Future Directions and Emerging Research Avenues for α Nad +

Elucidating the Biological Genesis and Fate of α-NAD(+) in Mammalian Systems

The precise origins and metabolic fate of α-NAD(+) within mammalian cells remain largely enigmatic. While the biosynthesis of β-NAD(+) occurs through the de novo pathway from tryptophan and salvage pathways from nicotinamide (B372718), nicotinic acid, and nicotinamide riboside (NR), the formation of α-NAD(+) is not as well-defined. wikipedia.orgnih.govplos.org It is hypothesized that α-NAD(+) may arise from non-enzymatic isomerization of β-NAD(+) or through the action of specific, yet-to-be-identified enzymes.

The degradation of β-NAD(+) is a well-documented process involving several classes of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38. wikipedia.orgmdpi.comnih.gov These enzymes cleave the bond between nicotinamide and ADP-ribose, playing crucial roles in cellular processes like DNA repair and signaling. wikipedia.orgnih.gov However, it is currently unknown if α-NAD(+) is a substrate for these enzymes or if it has a unique degradation pathway. Understanding the metabolic turnover of α-NAD(+) is a critical first step in deciphering its cellular functions.

Identifying Enzymes or Pathways that Specifically Interact with α-NAD(+)

A key area of future research is the identification of enzymes and signaling pathways that specifically recognize and interact with α-NAD(+). While β-NAD(+) is a ubiquitous coenzyme for hundreds of oxidoreductases, the enzymatic partners of α-NAD(+) are largely unknown. nih.gov It is possible that specific dehydrogenases or other enzymes have evolved to utilize the α-anomer, potentially regulating distinct metabolic or signaling networks.

Recent advancements in proteomics and metabolomics offer powerful tools to uncover these interactions. Techniques such as affinity purification-mass spectrometry, using α-NAD(+) as bait, could identify proteins that bind to this molecule. Furthermore, metabolic flux analysis with isotopically labeled precursors could help trace the flow of atoms into and out of the α-NAD(+) pool, revealing the pathways it participates in.

Investigating Potential Physiological or Pathophysiological Implications of α-NAD(+) Presence

The presence of α-NAD(+) in mammalian cells raises intriguing questions about its potential impact on health and disease. The NAD(+)/NADH ratio is a critical determinant of the cellular redox state, influencing a vast array of metabolic processes. wikipedia.org An alteration in the balance between the α and β anomers of NAD(+) could have profound consequences for cellular function.

For instance, if α-NAD(+) acts as an inhibitor of β-NAD(+)-dependent enzymes, its accumulation could disrupt normal metabolic pathways. Conversely, if it serves as a cofactor for specific enzymes, its presence could be essential for certain cellular functions. Research is needed to explore the effects of altering α-NAD(+) levels in various physiological and pathological contexts, such as aging, metabolic diseases, and neurodegeneration, where β-NAD(+) metabolism is known to be dysregulated. researchgate.netfrontiersin.org

Development of Novel Research Tools for Precise α-NAD(+) Detection and Manipulation

Progress in understanding the biology of α-NAD(+) is contingent on the development of specific and sensitive tools for its detection and manipulation. Current analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), can separate and quantify NAD(+) and its related metabolites. frontiersin.orgnih.govresearchgate.net However, methods specifically optimized for the accurate measurement of α-NAD(+) in complex biological samples are needed.

Furthermore, the development of genetically encoded sensors for α-NAD(+) would enable real-time monitoring of its concentration and localization within living cells. nih.gov Such sensors, analogous to those developed for β-NAD(+), would provide invaluable insights into the dynamics of α-NAD(+) metabolism. Additionally, the creation of specific inhibitors or activators of enzymes involved in α-NAD(+) synthesis or degradation would be powerful tools to probe its functional roles.

The following table summarizes key research areas and the methodologies that can be employed to advance our understanding of α-NAD(+):

| Research Area | Potential Methodologies |

| Biological Genesis and Fate | Isotope tracing, metabolic flux analysis, identification of novel enzymes. |

| Enzyme and Pathway Interactions | Affinity purification-mass spectrometry, yeast two-hybrid screening, enzymatic assays. |

| Physiological/Pathophysiological Implications | Cellular and animal models with altered α-NAD(+) levels, metabolomic and proteomic profiling. |

| Novel Research Tools | Development of specific antibodies, genetically encoded fluorescent sensors, selective enzyme inhibitors. |

The exploration of α-NAD(+) is a nascent field with the potential to uncover new layers of complexity in cellular metabolism and signaling. By focusing on the outlined future directions, researchers can begin to unravel the mysteries of this enigmatic molecule and its role in mammalian biology.

常见问题

Q. Q: What experimental methodologies are most reliable for detecting and quantifying alpha-NAD(+) in cellular systems?

A: Alpha-NAD(+) detection requires precision due to its structural similarity to beta-NAD(+) and rapid turnover in metabolic pathways. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is recommended for specificity and sensitivity . For dynamic cellular studies, isotope-labeled tracing (e.g., ¹⁵N or ¹³C isotopes) can distinguish endogenous vs. exogenous pools. Ensure protocols include enzymatic stabilization steps (e.g., using PARP inhibitors to prevent degradation) and validate against negative controls (e.g., NADase-treated samples) .

Advanced Research Question

Q. Q: How can researchers resolve contradictions in reported enzymatic affinities of alpha-NAD(+) for ARH family hydrolases across different experimental models?

A: Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. To address this:

- Standardize assays : Use recombinant proteins with purity >95% (verified via SDS-PAGE/mass spectrometry) and consistent buffer systems (e.g., 50 mM Tris-HCl, pH 8.0) .

- Structural analysis : Employ cryo-EM or X-ray crystallography to compare binding pockets of divergent isoforms (e.g., ARH1 vs. ARH3) .

- Kinetic validation : Perform Michaelis-Menten kinetics with alpha-NAD(+) and beta-NAD(+) to quantify catalytic efficiency (kcat/Km) and substrate specificity .

Contradictions may reflect isoform-specific roles in nucleotide repair vs. signaling, necessitating contextual interpretation .

Basic Research Question

Q. Q: What are the critical controls required when investigating alpha-NAD(+)'s role in redox signaling pathways?

A: Essential controls include:

- Pharmacological inhibitors : Use FK866 (NAMPT inhibitor) to deplete NAD(+) pools and assess specificity .

- Genetic knockdowns : CRISPR/Cas9 targeting NAD(+) synthases (e.g., NAMPT) to isolate alpha-NAD(+) effects.

- Redox quenchers : Include antioxidants (e.g., NAC) to rule out indirect oxidative stress effects .

- Isotype controls : Compare alpha-NAD(+) with beta-NAD(+) in parallel assays to confirm stereospecificity .

Advanced Research Question

Q. Q: How can non-targeted analysis (NTA) methods address uncertainties in identifying alpha-NAD(+) metabolites within complex biological matrices?

A: NTA challenges include isomer discrimination and low-abundance metabolite detection. Mitigate these via:

- High-resolution mass spectrometry : Use Orbitrap or TOF instruments (resolution >50,000) to distinguish isotopic patterns and adducts .

- Spectral libraries : Cross-reference with databases (e.g., HMDB, METLIN) and validate hits using synthetic standards .

- Uncertainty quantification : Apply probabilistic scoring (e.g., confidence levels 1–5 per Schymanski et al.) and orthogonal validation (e.g., enzymatic assays) .

Document all parameters (e.g., collision energy, ionization mode) to ensure reproducibility .

Basic Research Question

Q. Q: What statistical approaches are appropriate for analyzing dose-response relationships in alpha-NAD(+) supplementation studies?

A: Use nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate EC50/IC50 values. For multifactorial designs (e.g., time × concentration), apply two-way ANOVA with Tukey’s post hoc test . Normalize data to baseline NAD(+) levels and account for inter-sample variability via mixed-effects models .

Advanced Research Question

Q. Q: How should researchers design experiments to differentiate alpha-NAD(+)'s direct biochemical effects from its role as a metabolic precursor?

A: Implement a dual-strategy approach:

- Precursor blockade : Inhibit downstream pathways (e.g., with sirtuin inhibitors like EX527) to isolate direct effects .

- Metabolic tracing : Use ¹³C-labeled alpha-NAD(+) and track incorporation into downstream products (e.g., ATP, NADPH) via LC-MS .

- Genetic complementation : Express NAD(+) salvage pathway mutants in cell lines to decouple precursor availability from signaling .

Basic Research Question

Q. Q: What ethical and reproducibility standards apply to alpha-NAD(+) research involving animal models?

A: Follow ARRIVE 2.0 guidelines for experimental design transparency. Key considerations:

- Sample size justification : Use power analysis (e.g., G*Power) to minimize Type I/II errors .

- Blinding : Randomize treatment groups and blind investigators during data collection/analysis .

- Data sharing : Deposit raw mass spectrometry files in public repositories (e.g., MetaboLights) .

Advanced Research Question

Q. Q: How can conflicting findings on alpha-NAD(+)'s stability under physiological conditions be reconciled?

A: Stability varies with pH, temperature, and enzyme presence. To reconcile discrepancies:

- Conditional profiling : Test stability across pH gradients (4.0–8.0) and temperatures (4°C–37°C) .

- Protease screening : Incubate with tissue homogenates to identify degradation enzymes (e.g., NADases) .

- Real-time monitoring : Use fluorescent probes (e.g., NAD(+) biosensors) in live-cell imaging to track half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。